molecular formula C34H60N8O11 B14243379 L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine CAS No. 233610-84-9

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine

Cat. No.: B14243379
CAS No.: 233610-84-9
M. Wt: 756.9 g/mol
InChI Key: JFKXEQWOGUQOTP-FYUGKPBRSA-N
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Description

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine is a synthetic peptide composed of seven amino acids: proline, threonine, leucine, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid (L-proline) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (L-threonine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxythreonine.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield hydroxythreonine, while substitution reactions can introduce new amino acids into the peptide sequence.

Scientific Research Applications

L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

    L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine: Similar in structure but with variations in amino acid sequence.

    Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.

    L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline:

Uniqueness

This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.

Properties

CAS No.

233610-84-9

Molecular Formula

C34H60N8O11

Molecular Weight

756.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C34H60N8O11/c1-17(2)16-23(29(47)37-22(34(52)53)10-6-7-13-35)38-30(48)24-12-9-15-42(24)33(51)27(20(5)45)41-32(50)26(19(4)44)40-31(49)25(18(3)43)39-28(46)21-11-8-14-36-21/h17-27,36,43-45H,6-16,35H2,1-5H3,(H,37,47)(H,38,48)(H,39,46)(H,40,49)(H,41,50)(H,52,53)/t18-,19-,20-,21+,22+,23+,24+,25+,26+,27+/m1/s1

InChI Key

JFKXEQWOGUQOTP-FYUGKPBRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2

Origin of Product

United States

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